a-D-Glucopyranoside,methyl4,6-O-(phenylmethylene)-,2-benzoate
CAS No.: 28642-64-0
Cat. No.: VC0015519
Molecular Formula: C₂₁H₂₂O₇
Molecular Weight: 386.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28642-64-0 |
|---|---|
| Molecular Formula | C₂₁H₂₂O₇ |
| Molecular Weight | 386.4 |
| IUPAC Name | [(2R,4aR,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
| Standard InChI | InChI=1S/C21H22O7/c1-24-21-18(27-19(23)13-8-4-2-5-9-13)16(22)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16+,17-,18-,20-,21+/m1/s1 |
| SMILES | COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Physical Properties
Chemical Structure and Molecular Formula
The compound features the core methyl α-D-glucopyranoside structure with a benzylidene acetal protecting group connecting the C-4 and C-6 hydroxyl groups, and a benzoate ester at position C-2. Based on the parent compound's structure, we can determine that methyl 4,6-O-(phenylmethylene)-α-D-glucopyranoside-2-benzoate would have the molecular formula C21H22O8, which incorporates the additional C7H5O from the benzoate group compared to the parent compound's formula of C14H18O6 .
Spectroscopic Characteristics
Based on the spectroscopic data available for similar acylated derivatives, the following spectral characteristics would be expected for the 2-benzoate derivative:
FTIR Spectroscopy:
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Characteristic ester carbonyl stretching around 1720-1740 cm-1 from the benzoate group
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Aromatic C=C stretching vibrations at approximately 1600-1450 cm-1 from both the benzylidene and benzoate aromatic rings
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C-O stretching vibrations in the 1300-1000 cm-1 region characteristic of the glycosidic and ester linkages
NMR Spectroscopy:
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1H NMR would show characteristic signals for the benzylidene acetal proton around 5.5 ppm
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The H-2 proton would be significantly downfield shifted (to approximately 5.2-5.4 ppm) due to the deshielding effect of the benzoate group
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The benzoate aromatic protons would appear as a complex multiplet in the 7.4-8.1 ppm region
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The methoxy protons of the glycosidic linkage would appear as a singlet around 3.4 ppm
Synthesis and Preparation Methods
General Synthetic Approach
The synthesis of methyl 4,6-O-(phenylmethylene)-α-D-glucopyranoside-2-benzoate follows a strategic protection-functionalization methodology common in carbohydrate chemistry. Based on the procedures described for similar derivatives, the synthesis would typically involve two main steps:
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Preparation of methyl 4,6-O-benzylidene-α-D-glucopyranoside from methyl-α-D-glucopyranoside
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Selective acylation of the C-2 hydroxyl with benzoyl chloride or benzoic anhydride
Preparation of the Protected Intermediate
The first step involves the preparation of methyl 4,6-O-benzylidene-α-D-glucopyranoside (compound 2) as described in the literature. This is achieved by treating methyl-α-D-glucopyranoside with benzaldehyde dimethyl acetal in the presence of an acid catalyst:
"A solution of methyl-α-D-glucopyranoside (1) (5 gm, 25.74 mmol) in dry DMF (30 ml) was treated with benzaldehyde dimethyl acetal (5 ml, 33.5 mmol) and camphor-10-sulphonic acid (100 mg) and the mixture was heated at 500C for 6 hours. After cooling to room temperature, the mixture was neutralized with Et3N, diluted with EtOAc, washed with saturated NaHCO3 and brine and dried over Na2SO4."
This procedure yields methyl 4,6-O-benzylidene-α-D-glucopyranoside as a white crystalline solid with a melting point of 160-163°C .
Selective Benzoylation at C-2
The second step would involve the selective acylation of the C-2 hydroxyl group with benzoyl chloride. Based on the procedure described for other acyl derivatives, the process would likely proceed as follows:
A solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside (approximately 200 mg, 0.71 mmol) in dry pyridine (3 ml) would be cooled to -5°C whereupon benzoyl chloride (approximately 0.09 ml, 1.1 molar eq.) would be added to it. The reaction mixture would be continuously stirred at the same temperature for 6 hours and then left at room temperature with continuous stirring overnight. The progress of the reaction would be monitored by TLC (likely using a CH3OH-CHCl3 system), with the expected product having an Rf value around 0.50-0.55 .
Purification and Characterization
After completion of the reaction, the mixture would be worked up by adding ice, extracting with chloroform, and washing the organic layer with dilute hydrochloric acid, saturated aqueous sodium hydrogen carbonate solution, and distilled water. The chloroform layer would be dried with anhydrous magnesium sulphate, filtered, and concentrated under reduced pressure. The resulting syrup would be purified by column chromatography using a CH3OH-CHCl3 solvent system, likely yielding the benzoate derivative as a crystalline solid .
Characterization would typically involve melting point determination, elemental analysis, FTIR spectroscopy, and 1H NMR spectroscopy, similar to the characterization methods applied to other acylated derivatives as described in the research literature .
Chemical Reactivity and Applications
Reactivity Patterns
The 2-benzoate derivative exhibits distinctive reactivity patterns determined by its structural features:
These features make the compound particularly valuable in regioselective synthesis strategies, where controlled functionalization of specific positions is required.
Applications in Carbohydrate Synthesis
Methyl 4,6-O-(phenylmethylene)-α-D-glucopyranoside-2-benzoate serves as an important intermediate in the synthesis of complex carbohydrate structures. The strategic protection pattern enables:
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Selective modification at the C-3 position for the introduction of various functional groups
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Preparation of glycosyl donors for oligosaccharide synthesis
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Creation of branched carbohydrate structures through controlled deprotection and glycosylation sequences
According to research in this field, such selectively protected glucopyranoside derivatives have been used extensively for "the preparation of different sugars" through various transformation pathways .
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